molecular formula C13H10S3 B14617499 1,3-Benzodithiole, 2-(phenylthio)- CAS No. 57198-63-7

1,3-Benzodithiole, 2-(phenylthio)-

Cat. No.: B14617499
CAS No.: 57198-63-7
M. Wt: 262.4 g/mol
InChI Key: UPFDUENAZFWXKT-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2-(phenylthio)- is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring, with a phenylthio group attached to the second carbon of the dithiole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for 1,3-Benzodithiole, 2-(phenylthio)- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, 2-(phenylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3-Benzodithiole, 2-(phenylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-(phenylthio)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient sulfur atoms in the dithiole ring. The compound can also undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodithiole, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct reactivity and potential biological activities compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields of research and industry .

Properties

CAS No.

57198-63-7

Molecular Formula

C13H10S3

Molecular Weight

262.4 g/mol

IUPAC Name

2-phenylsulfanyl-1,3-benzodithiole

InChI

InChI=1S/C13H10S3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9,13H

InChI Key

UPFDUENAZFWXKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2SC3=CC=CC=C3S2

Origin of Product

United States

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